molecular formula C11H3ClF3N3O3 B13928733 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)-

3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)-

Cat. No.: B13928733
M. Wt: 317.61 g/mol
InChI Key: UMBIGTZQCNBJOW-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- is a chemical compound with the molecular formula C11H4ClF3N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-3-quinolinecarbonitrile followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- include:

These comparisons highlight the unique features of 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)-, particularly the trifluoromethoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H3ClF3N3O3

Molecular Weight

317.61 g/mol

IUPAC Name

4-chloro-6-nitro-7-(trifluoromethoxy)quinoline-3-carbonitrile

InChI

InChI=1S/C11H3ClF3N3O3/c12-10-5(3-16)4-17-7-2-9(21-11(13,14)15)8(18(19)20)1-6(7)10/h1-2,4H

InChI Key

UMBIGTZQCNBJOW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])OC(F)(F)F)N=CC(=C2Cl)C#N

Origin of Product

United States

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